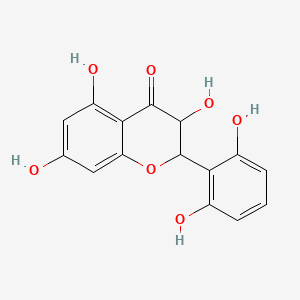

2',3,5,6',7-Pentahydroxyflavanone

描述

4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- is a natural product found in Scutellaria and Scutellaria baicalensis with data available.

作用机制

Target of Action

The primary targets of 2’,3,5,6’,7-Pentahydroxyflavanone are programmed cell death-1 (PD-1) , interleukin 10 (IL-10) , and thymocyte selection-associated high mobility group box proteins TOX/TOX2 . These targets play a crucial role in the immune response and cellular growth regulation.

Mode of Action

2’,3,5,6’,7-Pentahydroxyflavanone interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.

Biochemical Pathways

The compound affects the immune response pathway and the cellular growth regulation pathway . By inhibiting PD-1, IL-10, and TOX/TOX2, it disrupts these pathways and their downstream effects, which include the regulation of immune response and cellular growth.

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 2’,3,5,6’,7-Pentahydroxyflavanone’s action include the prevention of colitis-associated colon cancer in C57BL/6 J mice . This is achieved through the inhibition of PD-1, IL-10, and TOX/TOX2, which disrupts the immune response and cellular growth regulation pathways.

生化分析

Biochemical Properties

2’,3,5,6’,7-Pentahydroxyflavanone plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for managing type 2 diabetes . Additionally, 2’,3,5,6’,7-Pentahydroxyflavanone interacts with proteins involved in inflammatory pathways, such as interleukin 10 and thymocyte selection-associated high mobility group box proteins TOX/TOX2, thereby exhibiting anti-inflammatory properties .

Cellular Effects

2’,3,5,6’,7-Pentahydroxyflavanone exerts various effects on different cell types and cellular processes. It has been shown to prevent colitis-associated colon cancer in mice by inhibiting programmed cell death-1 (PD-1) and interleukin 10, which are crucial in immune response regulation . This compound also influences cell signaling pathways, such as the PPAR signaling pathway, which plays a role in lipid metabolism and inflammation . Furthermore, 2’,3,5,6’,7-Pentahydroxyflavanone affects gene expression by modulating the activity of transcription factors involved in inflammatory and metabolic processes .

Molecular Mechanism

The molecular mechanism of 2’,3,5,6’,7-Pentahydroxyflavanone involves its binding interactions with various biomolecules. It acts as an α-glucosidase inhibitor by binding to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose . This inhibition helps regulate blood sugar levels and has potential therapeutic applications for diabetes management . Additionally, 2’,3,5,6’,7-Pentahydroxyflavanone modulates the activity of transcription factors such as NF-κB, which plays a role in inflammatory responses . By inhibiting NF-κB, this compound can reduce inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3,5,6’,7-Pentahydroxyflavanone have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2’,3,5,6’,7-Pentahydroxyflavanone remains stable under specific storage conditions, such as room temperature, but may degrade over time if not stored properly . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects .

Dosage Effects in Animal Models

The effects of 2’,3,5,6’,7-Pentahydroxyflavanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, potential toxic or adverse effects may be observed. For instance, excessive inhibition of α-glucosidase can lead to hypoglycemia, a condition characterized by abnormally low blood sugar levels . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

2’,3,5,6’,7-Pentahydroxyflavanone is involved in various metabolic pathways, including carbohydrate and lipid metabolism. As an α-glucosidase inhibitor, it affects the metabolic flux of carbohydrates by preventing their breakdown into glucose . This regulation of carbohydrate metabolism can help manage blood sugar levels in diabetic patients . Additionally, 2’,3,5,6’,7-Pentahydroxyflavanone interacts with enzymes and cofactors involved in lipid metabolism, thereby influencing lipid homeostasis and reducing inflammation .

Transport and Distribution

The transport and distribution of 2’,3,5,6’,7-Pentahydroxyflavanone within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Once inside the cells, 2’,3,5,6’,7-Pentahydroxyflavanone can accumulate in specific tissues, such as the liver and intestines, where it exerts its therapeutic effects . The localization and accumulation of this compound are crucial for its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2’,3,5,6’,7-Pentahydroxyflavanone plays a significant role in its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . The presence of targeting signals or post-translational modifications may direct 2’,3,5,6’,7-Pentahydroxyflavanone to these compartments, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential .

生物活性

2',3,5,6',7-Pentahydroxyflavanone, also known as Morin (3,5,7,2′,4′-pentahydroxyflavone), is a flavonoid compound predominantly found in various plants, including members of the Moraceae family and Scutellaria baicalensis. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C15H12O7

- Molecular Weight : 304.25 g/mol

- Chemical Structure : The structure of this compound features multiple hydroxyl groups that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : The compound suppresses the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in cell survival and proliferation. By inhibiting NF-κB activation, this compound enhances apoptosis in cancer cells .

- Cell Lines Studied : Studies have indicated its effectiveness against oral squamous cell carcinoma and leukemia cell lines .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : The compound reduces the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF) .

- Clinical Implications : Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The flavonoid has shown promising results in combating bacterial infections:

- Antibacterial Tests : In vitro studies using agar well diffusion methods have revealed antibacterial activity against various strains. The minimal inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/ml .

- Biofilm Formation Inhibition : The compound also demonstrates anti-biofilm activity, which is crucial for preventing chronic infections associated with biofilm-forming bacteria .

Antidiabetic Properties

Recent studies have identified this compound as an α-glucosidase inhibitor:

- Mechanism : This action helps in managing postprandial blood glucose levels by delaying carbohydrate digestion and absorption .

Research Findings Summary

Case Study 1: Anticancer Activity in Oral Squamous Cell Carcinoma

A study investigated the effects of this compound on oral squamous cell carcinoma (OSCC) cells. Results indicated a significant reduction in cell viability and induction of apoptosis through NF-κB pathway modulation.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of colitis induced by trinitrobenzenesulfonic acid (TNBS), administration of this compound led to reduced inflammation markers and improved histological scores compared to control groups.

科学研究应用

Antimicrobial Properties

Research has demonstrated that 2',3,5,6',7-pentahydroxyflavanone exhibits notable antimicrobial activity against various bacterial strains. A study isolated this compound from green leafy vegetables and evaluated its antibacterial effects against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The results indicated significant inhibition of bacterial growth, suggesting its potential as a natural antibacterial agent .

Antioxidant Activity

The antioxidant properties of this compound are also well-documented. Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to the prevention of chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Studies indicate that this compound can modulate inflammatory pathways. It has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response. By inhibiting NF-κB activation, this compound can potentially reduce inflammation-related diseases .

Apoptosis Induction

The compound has also been linked to the induction of apoptosis in cancer cells. Research suggests that it enhances apoptotic processes through the modulation of various signaling pathways, making it a candidate for cancer therapy .

Cardiovascular Health

The consumption of flavonoids like this compound is associated with improved cardiovascular health. They can help lower blood pressure and improve endothelial function, contributing to overall heart health .

Cancer Prevention

Given its ability to induce apoptosis and inhibit tumor growth through anti-inflammatory mechanisms, this compound shows promise as a preventive agent against certain types of cancer. Its presence in dietary sources may contribute to the observed inverse relationship between fruit/vegetable intake and cancer incidence .

Case Studies

常见问题

Basic Research Questions

Q. What are the recommended methods for isolating 2',3,5,6',7-Pentahydroxyflavanone from natural sources like Scutellaria baicalensis?

- Methodology : Extraction typically involves ethanol/water mixtures (e.g., 70% ethanol) under reflux, followed by partitioning with solvents like ethyl acetate. Further purification employs column chromatography (silica gel or Sephadex LH-20) and HPLC with C18 columns. Identification is confirmed via LC-MS/MS, UV spectra, and comparison with reference standards .

Q. How can solubility challenges for in vitro assays be addressed?

- Approach : For aqueous insolubility, prepare stock solutions in DMSO (10–50 mg/mL) and dilute with assay buffers to ≤1% DMSO. For polar solvents, use ethanol or DMF. Validate solubility via dynamic light scattering (DLS) or nephelometry to exclude aggregation artifacts .

Q. What analytical techniques are critical for structural characterization?

- Tools : High-resolution mass spectrometry (HRMS) for molecular formula (C₁₅H₁₂O₇, m/z 305.0659 ), NMR (1H/13C) for stereochemistry (2R,3R configuration), and circular dichroism (CD) for chiral centers. Cross-validate with databases like PubChem (CID 157633) .

Advanced Research Questions

Q. How does this compound interact with α-glucosidase, and what experimental models validate this activity?

- Mechanistic Insight : Ultrafiltration-UPLC-TripleTOF-MS/MS studies show competitive inhibition by binding to the enzyme’s active site (Ki values in µM range). Validate in vitro using recombinant human α-glucosidase and in silico via molecular docking (Autodock Vina) .

- Contradictions : Discrepancies in IC50 values across studies may arise from enzyme sources (microbial vs. mammalian) or assay pH .

Q. What strategies resolve conflicting reports on its anti-inflammatory efficacy?

- Troubleshooting :

- Purity : Confirm compound purity (>95%) via HPLC-UV/DAD to exclude co-eluting flavonoids (e.g., baicalein) that may skew results .

- Cell Models : Compare outcomes in primary macrophages (e.g., RAW 264.7) versus immortalized lines, as metabolic activity varies.

- Dosage : Optimize concentrations (e.g., 10–50 µM) to avoid off-target effects .

Q. How does its stability under physiological conditions impact pharmacokinetic studies?

- Experimental Design : Assess stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) over 24 hours. Use LC-MS to quantify degradation products (e.g., aglycones). For in vivo studies, employ stabilizing formulations like DMSO:corn oil (10:90) to enhance bioavailability .

Q. What synergistic effects are observed when combined with other flavonoids?

- Findings : Co-administration with baicalin or wogonoside in Scutellaria extracts enhances antioxidant activity (e.g., DPPH radical scavenging) due to additive hydrogen-bonding interactions. Test synergy via isobolographic analysis .

Q. Data Interpretation & Reproducibility

Q. Why do extraction yields vary across studies?

- Variables : Plant age, geographic origin, and seasonal harvest times alter metabolite profiles. Standardize using authenticated Scutellaria specimens (e.g., from herbaria) and document extraction parameters (solvent ratios, temperature) .

Q. How can structural analogs (e.g., methoxy derivatives) inform SAR studies?

- Approach : Compare hydroxylation patterns with analogs like 3',4',5,6,7-Pentamethoxyflavanone (CAS 66074-98-4). Methoxy groups reduce solubility but enhance membrane permeability, as shown in Caco-2 cell assays .

Q. Methodological Validation

Q. What controls are essential for bioactivity assays?

属性

IUPAC Name |

(2R,3R)-2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQYBZYBTNQEQG-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230288 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80366-15-0 | |

| Record name | 2′,3,5,6′,7-Pentahydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80366-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080366150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。